4-({Methyl[1-(pyrazin-2-yl)azetidin-3-yl]amino}methyl)-1lambda6-thiane-1,1-dione
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Overview
Description
4-({Methyl[1-(pyrazin-2-yl)azetidin-3-yl]amino}methyl)-1lambda6-thiane-1,1-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazine ring, an azetidine ring, and a dioxothiane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({Methyl[1-(pyrazin-2-yl)azetidin-3-yl]amino}methyl)-1lambda6-thiane-1,1-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazine ring, the azetidine ring, and the dioxothiane moiety. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-({Methyl[1-(pyrazin-2-yl)azetidin-3-yl]amino}methyl)-1lambda6-thiane-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different functional groups.
Scientific Research Applications
4-({Methyl[1-(pyrazin-2-yl)azetidin-3-yl]amino}methyl)-1lambda6-thiane-1,1-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({Methyl[1-(pyrazin-2-yl)azetidin-3-yl]amino}methyl)-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-({Methyl[1-(pyrazin-2-yl)azetidin-3-yl]amino}methyl)-1lambda6-thiane-1,1-dione can be compared with other similar compounds, such as:
- N-[(1,1-dioxothian-4-yl)methyl]-1-(oxan-4-yl)propan-1-amine
- N-[(1,1-dioxothian-3-yl)methyl]-4-(1,1,1-trifluoropropan-2-yl)piperazine-1-carboxamide
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of the pyrazine ring, azetidine ring, and dioxothiane moiety, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(1,1-dioxothian-4-yl)methyl]-N-methyl-1-pyrazin-2-ylazetidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-17(9-12-2-6-21(19,20)7-3-12)13-10-18(11-13)14-8-15-4-5-16-14/h4-5,8,12-13H,2-3,6-7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCQDOGDBFEHQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCS(=O)(=O)CC1)C2CN(C2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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